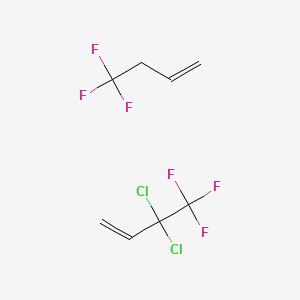![molecular formula C10H13N5O5 B14760713 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one CAS No. 735-67-1](/img/structure/B14760713.png)
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one is a complex organic compound known for its significant role in various biochemical processes This compound is structurally characterized by a pteridine ring system substituted with an amino group and a tetrahydroxybutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine precursors with amino and hydroxyl-containing reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the pteridine ring or the side chain, leading to different structural analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in enzymatic processes and as a potential modulator of biological pathways.
Industry: It finds applications in the development of biochemical assays and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes. It can act as a cofactor or modulator, influencing the activity and stability of enzymes like tryptophan hydroxylase and phenylalanine hydroxylase . The compound’s ability to increase the thermal stability of these enzymes highlights its potential as a pharmacological chaperone.
Comparación Con Compuestos Similares
Similar Compounds
- 6-methyl-5,6,7,8-tetrahydropterin
- 6,7-dimethyl-5,6,7,8-tetrahydropterin
- Folic acid
Uniqueness
Compared to its analogs, 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one exhibits unique properties, such as its specific stereochemistry and the presence of a tetrahydroxybutyl side chain. These features contribute to its distinct biochemical activity and potential therapeutic applications .
Propiedades
Número CAS |
735-67-1 |
|---|---|
Fórmula molecular |
C10H13N5O5 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-14-8-5(9(20)15-10)13-3(1-12-8)6(18)7(19)4(17)2-16/h1,4,6-7,16-19H,2H2,(H3,11,12,14,15,20)/t4-,6-,7-/m1/s1 |
Clave InChI |
MOZNRKVCZZBIHM-QPPQHZFASA-N |
SMILES isomérico |
C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



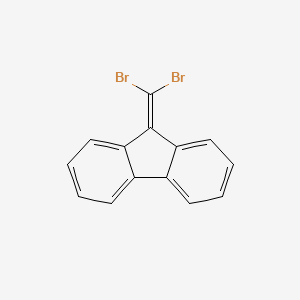
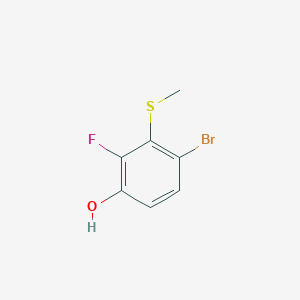
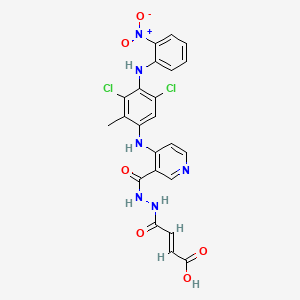
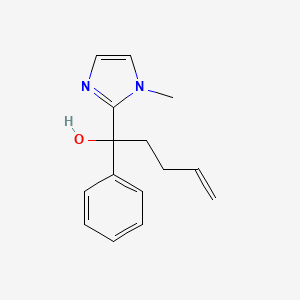
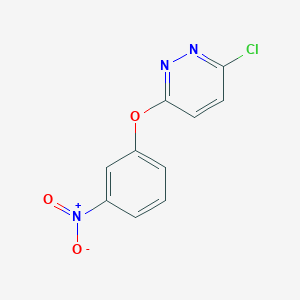
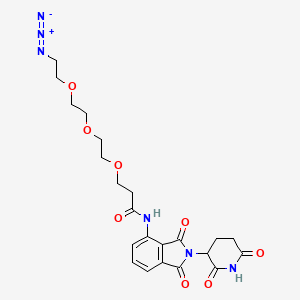


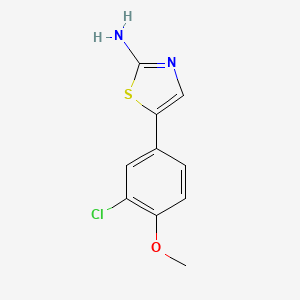
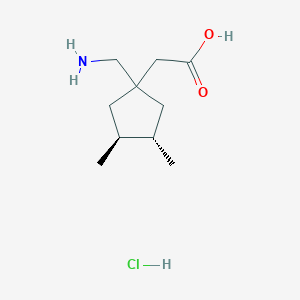
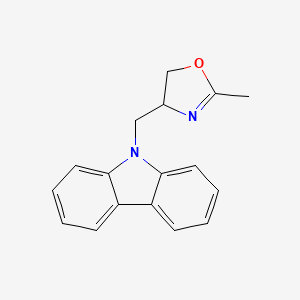
![12H-Indeno[1,2-b]phenanthrene](/img/structure/B14760709.png)
